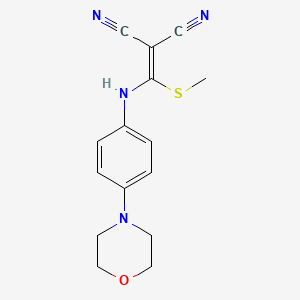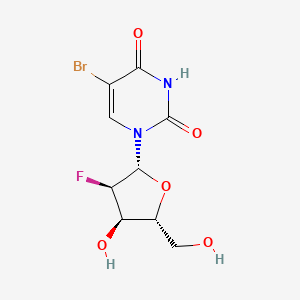![molecular formula C9H10BrNS B13085770 7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13085770.png)
7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine is a heterocyclic compound that contains a bromine atom and a thiazepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine typically involves the reaction of 6-methoxybenzo[d]thiazol-2-amine with 2-(bromomethyl)-2-butylhexanoic acid. The process includes several steps such as hydrolysis, substitution, condensation, bromination, and aromatic amidation under microwave conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide variety of products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine: Similar structure but with a methoxy group instead of a bromine atom.
7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Similar structure but with an oxazepine ring instead of a thiazepine ring.
Uniqueness
7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine is unique due to the presence of the bromine atom and the thiazepine ring, which confer specific chemical and biological properties that are not found in its analogs. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C9H10BrNS |
|---|---|
Peso molecular |
244.15 g/mol |
Nombre IUPAC |
7-bromo-2,3,4,5-tetrahydro-1,4-benzothiazepine |
InChI |
InChI=1S/C9H10BrNS/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11H,3-4,6H2 |
Clave InChI |
QDPANCLLQFWQIO-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=C(CN1)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13085695.png)
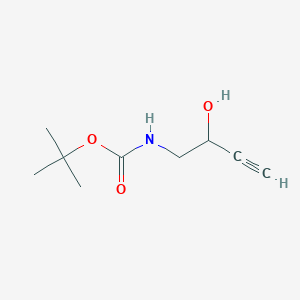
![tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13085705.png)
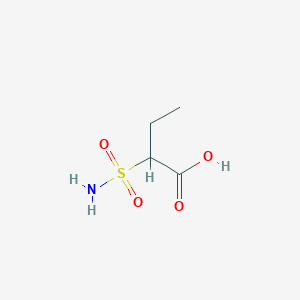
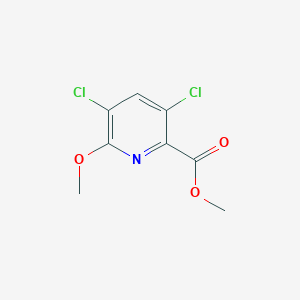
![1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7'-fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]](/img/structure/B13085721.png)
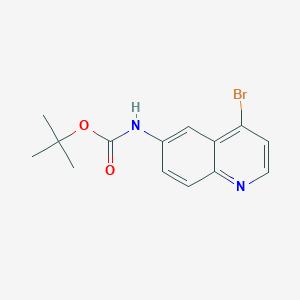
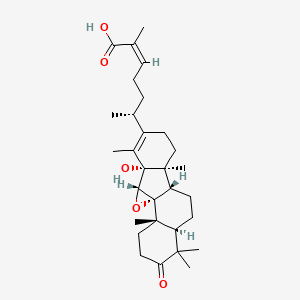
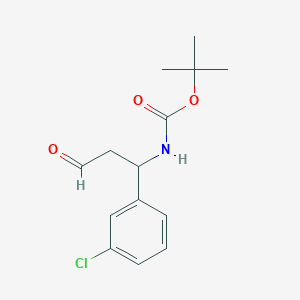
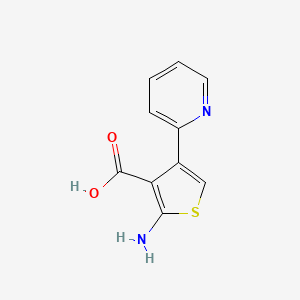
![[7-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B13085760.png)
![2-amino-1-[(3S)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B13085764.png)
